molecular formula C17H30Cl2N2O2 B2477284 1-(Mesityloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride CAS No. 475146-16-8

1-(Mesityloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2477284
CAS No.: 475146-16-8
M. Wt: 365.34
InChI Key: KFJXDMZPKCPFKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Mesityloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride is a chemical compound with a complex structure that includes a mesityloxy group, a piperazine ring, and a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Mesityloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride typically involves multiple steps, starting with the preparation of the mesityloxy group and the piperazine ring. The mesityloxy group can be synthesized through the reaction of mesitylene with an appropriate oxidizing agent. The piperazine ring is introduced through a nucleophilic substitution reaction involving 4-methylpiperazine and an appropriate alkylating agent. The final step involves the coupling of these two intermediates with a propanol derivative under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Mesityloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The mesityloxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or sulfonates under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mesityloxy group may yield mesityl ketone, while reduction of the piperazine ring may produce various substituted piperazines.

Scientific Research Applications

1-(Mesityloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Mesityloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The mesityloxy group may enhance the compound’s binding affinity to these targets, while the piperazine ring can modulate its pharmacokinetic properties. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylpiperazin-1-yl)propan-2-ol dihydrochloride: This compound shares the piperazine ring and propanol backbone but lacks the mesityloxy group.

    Mesityl oxide: Contains the mesityloxy group but lacks the piperazine ring and propanol backbone.

Uniqueness

1-(Mesityloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride is unique due to the combination of its mesityloxy group, piperazine ring, and propanol backbone. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(4-methylpiperazin-1-yl)-3-(2,4,6-trimethylphenoxy)propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O2.2ClH/c1-13-9-14(2)17(15(3)10-13)21-12-16(20)11-19-7-5-18(4)6-8-19;;/h9-10,16,20H,5-8,11-12H2,1-4H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJXDMZPKCPFKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCC(CN2CCN(CC2)C)O)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.